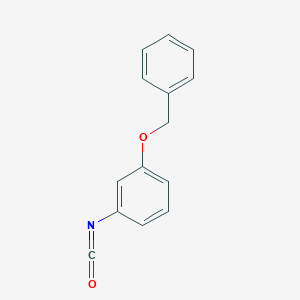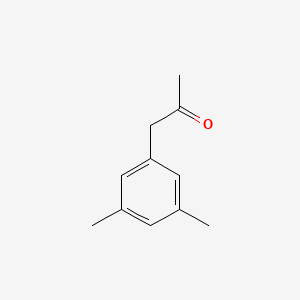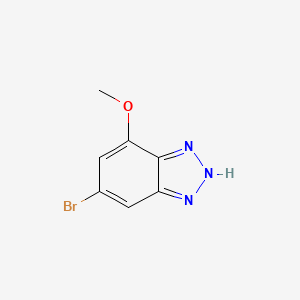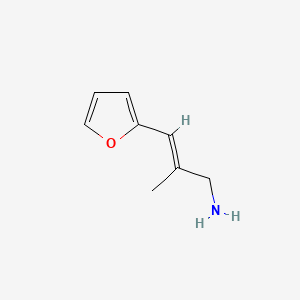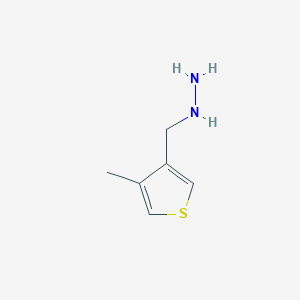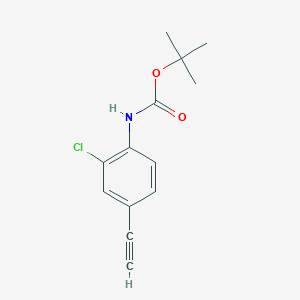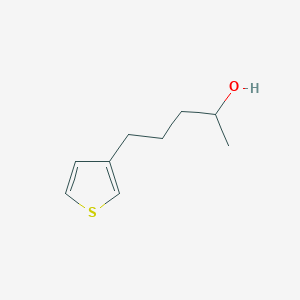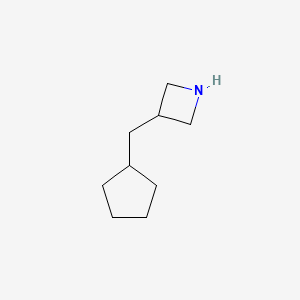
1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of a methoxymethyl group attached to the nitrogen atom of the isoindoline ring. The reaction conditions typically involve refluxing the reactants in methanol for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride can be compared with other similar compounds, such as:
2-(Methoxymethyl)-1H-pyrrole: This compound has a similar methoxymethyl group but differs in the heterocyclic ring structure.
1-(Methoxymethyl)-1H-indole: This compound also contains a methoxymethyl group but has an indole ring instead of an isoindole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
1-(methoxymethyl)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-7-10-9-5-3-2-4-8(9)6-11-10;/h2-5,10-11H,6-7H2,1H3;1H |
InChI-Schlüssel |
OFTPUEYJJAUYFH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1C2=CC=CC=C2CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


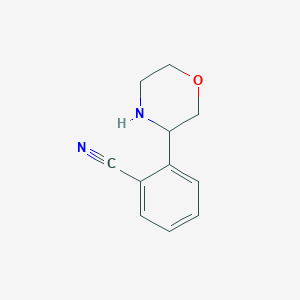
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
